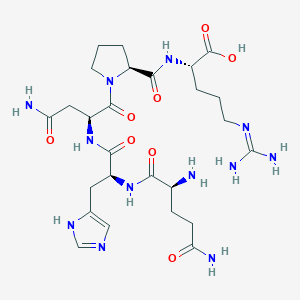

L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-

概要

説明

L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is a peptide compound composed of five amino acids: L-arginine, L-glutamine, L-histidine, L-asparagine, and L-proline

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.

化学反応の分析

Types of Reactions

L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized to form histidine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Histidine derivatives.

Reduction: Thiol-containing peptides.

Substitution: Alkylated or acylated peptides.

科学的研究の応用

L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.

Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

作用機序

The mechanism of action of L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, L-arginine is known to be a substrate for nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule. The peptide may also interact with receptors and enzymes, modulating various biochemical pathways.

類似化合物との比較

Similar Compounds

- L-Arginine, L-histidyl-L-seryl-L-glutaminyl-L-alanyl-L-valyl-L-phenylalanyl-L-threonyl-L-α-aspartyl-L-asparaginyl-L-tyrosyl-L-threonyl- .

- L-Arginine, glycyl-L-leucyl-L-arginyl-L-seryl-L-prolylglycylglycylglycyl- .

Uniqueness

L-Arginine, L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-arginine and L-glutamine residues may enhance its role in cellular signaling and metabolic processes compared to other peptides.

生物活性

L-Arginine is a semi-essential amino acid that plays a crucial role in various biological processes, particularly as a precursor for the synthesis of nitric oxide (NO), which is vital for vascular health and metabolic functions. The compound , L-Arginine, L-Glutaminyl-L-Histidyl-L-Asparaginyl-L-Prolyl , suggests a complex structure involving multiple amino acids, potentially enhancing its biological activity through synergistic effects.

Overview of Biological Functions

- Nitric Oxide Synthesis :

- Metabolic Pathways :

- Immune Function :

Case Studies and Clinical Trials

- Cardiovascular Health :

-

Athletic Performance :

- Studies have indicated that L-Arginine supplementation can enhance exercise performance by increasing blood flow to muscles. A systematic review found that while acute supplementation could improve physical performance metrics, chronic use showed mixed results regarding its efficacy in resistance training .

- Hypoxia Adaptation :

Summary of Clinical Findings on L-Arginine Supplementation

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Zembowicz et al. (2021) | Elderly women with diabetes | 5 g/day for 14 days | Reduced systolic/diastolic pressure; improved vasoreactivity |

| F1000Research (2023) | Resistance training athletes | Varied doses (0.075 - 12 g/day) | Mixed effects on NO production; some improvement in performance |

| PMC10179183 (2023) | Athletes under hypoxia | Supplementation with L-Arginine | Enhanced adaptation to hypoxic conditions |

The biological activity of L-Arginine is mediated through several mechanisms:

- Vasodilation : By increasing NO levels, L-Arginine promotes vasodilation, improving blood flow and oxygen delivery to tissues.

- Protein Synthesis : It activates signaling pathways such as mTOR, which are crucial for muscle growth and repair .

- Hormonal Regulation : L-Arginine influences the secretion of growth hormone, which can enhance muscle mass and recovery post-exercise .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N12O8/c27-14(5-6-19(28)39)21(41)36-16(9-13-11-32-12-34-13)22(42)37-17(10-20(29)40)24(44)38-8-2-4-18(38)23(43)35-15(25(45)46)3-1-7-33-26(30)31/h11-12,14-18H,1-10,27H2,(H2,28,39)(H2,29,40)(H,32,34)(H,35,43)(H,36,41)(H,37,42)(H,45,46)(H4,30,31,33)/t14-,15-,16-,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDBNXBFCARYQV-ATIWLJMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。